(2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide (2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide
Brand Name: Vulcanchem
CAS No.: 141949-33-9
VCID: VC0232489
InChI: InChI=1S/C29H38N8O10/c1-16(2)13-22(32-18-7-9-19(10-8-18)35(42)43)26(39)34(24(38)15-31-28(41)29(5,6)30)27(40)25(17(3)4)33-21-12-11-20(36(44)45)14-23(21)37(46)47/h7-12,14,16-17,22,25,32-33H,13,15,30H2,1-6H3,(H,31,41)/t22-,25-/m0/s1
SMILES: CC(C)CC(C(=O)N(C(=O)CNC(=O)C(C)(C)N)C(=O)C(C(C)C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C29H38N8O10
Molecular Weight: 658.7 g/mol

(2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide

CAS No.: 141949-33-9

Main Products

VCID: VC0232489

Molecular Formula: C29H38N8O10

Molecular Weight: 658.7 g/mol

(2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide - 141949-33-9

CAS No. 141949-33-9
Product Name (2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide
Molecular Formula C29H38N8O10
Molecular Weight 658.7 g/mol
IUPAC Name (2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide
Standard InChI InChI=1S/C29H38N8O10/c1-16(2)13-22(32-18-7-9-19(10-8-18)35(42)43)26(39)34(24(38)15-31-28(41)29(5,6)30)27(40)25(17(3)4)33-21-12-11-20(36(44)45)14-23(21)37(46)47/h7-12,14,16-17,22,25,32-33H,13,15,30H2,1-6H3,(H,31,41)/t22-,25-/m0/s1
Standard InChIKey RYVVRECFFFTDHR-DHLKQENFSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N(C(=O)CNC(=O)C(C)(C)N)C(=O)[C@H](C(C)C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-]
SMILES CC(C)CC(C(=O)N(C(=O)CNC(=O)C(C)(C)N)C(=O)C(C(C)C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)CC(C(=O)N(C(=O)CNC(=O)C(C)(C)N)C(=O)C(C(C)C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-]
Synonyms 2,4-dinitrophenyl-valyl-2-aminoisobutyryl-glycyl-leucyl-4-nitroanilide
2,4-dinitrophenyl-valyl-2-aminoisobutyryl-glycyl-leucyl-4-nitroanilide, (D,L)-isomer
2,4-dinitrophenyl-valyl-alpha-aminoisobutyryl-glycyl-leucyl-p-nitroanilide
Dnp-Val-Aib-Gly-Leu-pNA
PubChem Compound 192315
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator